molecular formula C11H16O2S B14449239 4-tert-Butyl-2-(methanesulfinyl)phenol CAS No. 79573-94-7

4-tert-Butyl-2-(methanesulfinyl)phenol

Cat. No.: B14449239
CAS No.: 79573-94-7
M. Wt: 212.31 g/mol
InChI Key: SJZYHCSFBFRZLH-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-(methanesulfinyl)phenol is a substituted phenolic compound featuring a tert-butyl group at the para position and a methanesulfinyl (-S(O)Me) group at the ortho position. The sulfinyl group introduces polarity and moderate electron-withdrawing effects, influencing the phenol’s acidity, solubility, and reactivity.

Properties

CAS No.

79573-94-7

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-tert-butyl-2-methylsulfinylphenol

InChI

InChI=1S/C11H16O2S/c1-11(2,3)8-5-6-9(12)10(7-8)14(4)13/h5-7,12H,1-4H3

InChI Key

SJZYHCSFBFRZLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-2-(methanesulfinyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Another method includes the reaction of phenol with tert-butyl chloride and excess alkali in alcohol . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-(methanesulfinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenols

Scientific Research Applications

4-tert-Butyl-2-(methanesulfinyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-(methanesulfinyl)phenol involves its interaction with various molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s antioxidant properties. Additionally, the phenol ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Ortho Position

4-tert-Butyl-2-(methylsulfanyl)phenol (CAS 64096-97-5)
  • Structure : The sulfide analog (-SMe) replaces the sulfinyl group.
  • Molecular Formula : C₁₁H₁₆OS
  • Molecular Weight : 196.31 g/mol
  • Key Differences: The sulfide group (-SMe) is less polar and more electron-rich than the sulfinyl group (-S(O)Me), reducing the phenol’s acidity (pKa ~10–11 vs. ~9–10 for sulfinyl derivatives). Oxidation of the sulfide to sulfinyl can be achieved using oxidizing agents like H₂O₂ or mCPBA, suggesting a synthetic pathway for the target compound .
4-tert-Butyl-2-(trifluoromethylthio)phenol (Compound 4g in )
  • Structure : Features a -SCF₃ group at the ortho position.
  • Molecular Formula : C₁₁H₁₃F₃OS
  • Molecular Weight : 250.28 g/mol
  • Key Differences: The -SCF₃ group is strongly electron-withdrawing, increasing the phenol’s acidity (pKa ~7–8). Applications: Used in agrochemicals and pharmaceuticals due to enhanced stability and lipophilicity .
4-tert-Butyl-2-(trifluoromethyl)phenol (CAS 57477-80-2)
  • Structure : Substituted with -CF₃ instead of -S(O)Me.
  • Molecular Formula : C₁₁H₁₃F₃O
  • Molecular Weight : 218.22 g/mol
  • Key Differences: The -CF₃ group is more electronegative than -S(O)Me, leading to higher acidity (pKa ~6–7). Limited utility in solvent extraction due to poor metal ion coordination compared to sulfur-containing analogs .

Substituent Effects on Solvent Extraction Performance

4-tert-Butyl-2-(α-methylbenzyl)phenol (t-BAMBP)
  • Structure : Contains a bulky α-methylbenzyl group.
  • Applications :
    • Widely used for selective extraction of Rb⁺ and Cs⁺ from alkaline solutions, achieving >90% efficiency under optimized conditions .
    • The tert-butyl group enhances steric hindrance, improving selectivity for larger alkali metal ions (e.g., Cs⁺ over K⁺) .
  • Comparison: The sulfinyl group in 4-tert-Butyl-2-(methanesulfinyl)phenol may enhance polarity and metal-binding affinity compared to t-BAMBP’s neutral α-methylbenzyl group.
4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9)
  • Structure : Dual tert-butyl groups at positions 2 and 6, with a sec-butyl group at position 4.
  • Molecular Formula : C₁₈H₃₀O
  • Applications: Acts as an antioxidant in polymers due to steric protection of the phenolic -OH group.
  • Comparison :
    • The absence of sulfur-based substituents limits its utility in metal ion extraction compared to sulfinyl or sulfide derivatives .

Electronic and Steric Effects

Compound Substituent Electron Effect Acidity (pKa) Key Application
This compound -S(O)Me Moderate EWG ~9–10 Metal ion coordination
4-tert-Butyl-2-(methylsulfanyl)phenol -SMe Electron-donating ~10–11 Synthetic intermediate
4-tert-Butyl-2-(trifluoromethylthio)phenol -SCF₃ Strong EWG ~7–8 Agrochemicals
t-BAMBP -CH(C₆H₅)Me Steric hindrance ~10–11 Rb⁺/Cs⁺ extraction

EWG = Electron-withdrawing group

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